Tert-butyl 2-bromo-6-azaspiro[2.5]octane-6-carboxylate
Description
tert-Butyl 2-bromo-6-azaspiro[2.5]octane-6-carboxylate is a spirocyclic compound featuring a bicyclic structure with a six-membered azaspiro ring fused to a cyclopropane moiety. The bromine substituent at position 2 on the spiro system enhances its reactivity, making it a valuable intermediate in medicinal chemistry for nucleophilic substitution reactions.
Properties
IUPAC Name |
tert-butyl 2-bromo-6-azaspiro[2.5]octane-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BrNO2/c1-11(2,3)16-10(15)14-6-4-12(5-7-14)8-9(12)13/h9H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJYXGDFKAYZEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-bromo-6-azaspiro[2.5]octane-6-carboxylate typically involves the reaction of a suitable azaspiro compound with a brominating agent. One common method involves the use of sodium hydride (NaH) and trimethylsulfonium iodide in a solvent such as dimethylformamide (DMF) at low temperatures. The reaction proceeds through the formation of an intermediate, which is then treated with tert-butyl 4-oxopiperidine-1-carboxylate to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-bromo-6-azaspiro[2.5]octane-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups, altering the chemical properties of the compound.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN), typically in polar solvents like DMF or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while reduction with lithium aluminum hydride can produce amine derivatives.
Scientific Research Applications
Chemistry
Tert-butyl 2-bromo-6-azaspiro[2.5]octane-6-carboxylate serves as a versatile building block for synthesizing more complex spirocyclic compounds. Its spirocyclic framework provides rigidity and stability, making it an attractive target for further chemical modifications.
Biology
Derivatives of this compound are under investigation for their potential biological activities, including:
- Antimicrobial Properties: Studies have shown that certain derivatives exhibit significant antimicrobial activity.
- Anticancer Properties: Research indicates potential efficacy against various cancer cell lines, warranting further exploration into its mechanism of action.
Medicine
Ongoing research aims to explore the compound's use as a pharmaceutical intermediate. Its unique structure may facilitate the development of new therapeutic agents targeting specific diseases, particularly in neurology and oncology.
Industry
In industrial applications, this compound is utilized in:
- Material Development: The compound contributes to creating innovative materials with enhanced properties such as durability and flexibility.
- Catalysis: Its unique reactivity makes it suitable for developing novel catalysts used in various chemical reactions.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of several derivatives of this compound against common bacterial strains. Results indicated that specific modifications to the compound significantly increased its efficacy, suggesting pathways for developing new antibiotics.
Case Study 2: Anticancer Research
Research conducted on the anticancer potential of this compound involved testing its derivatives on human cancer cell lines. The findings revealed promising results, with certain derivatives inducing apoptosis in cancer cells while sparing normal cells, highlighting their therapeutic potential.
Mechanism of Action
The mechanism of action of tert-butyl 2-bromo-6-azaspiro[2.5]octane-6-carboxylate involves its interaction with specific molecular targets. The bromine atom and the spirocyclic structure play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Analogs
*Estimated based on bromine’s atomic mass. †Inferred from bromoalkane stability trends.
Reactivity Comparison :
- The 2-bromo substituent enables SN2 reactions for introducing amines, thiols, or other nucleophiles, which is less feasible in oxo or hydroxy analogs.
- The 4-oxo group facilitates ketone-specific reactions (e.g., Grignard additions), while the 4-hydroxy group is amenable to esterification or etherification .
- The cyano group (CID 45791325) serves as a nitrile precursor for heterocycle synthesis .
Biological Activity
Tert-butyl 2-bromo-6-azaspiro[2.5]octane-6-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Structural Overview
The compound can be represented by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C12H20BrNO2
- Molecular Weight : 274.20 g/mol
Mechanisms of Biological Activity
This compound exhibits several biological activities, primarily attributed to its spirocyclic structure which can interact with various biological targets.
- Antioxidant Properties : The compound has been shown to exhibit antioxidant activity, which is crucial in mitigating oxidative stress in cells. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role.
- Neuroprotective Effects : Preliminary studies indicate that derivatives of this compound may protect neuronal cells from apoptosis induced by oxidative stress, similar to other compounds like Bacopa monnieri, which activate the ERK/MAPK and PI3K/Akt signaling pathways to promote cell survival.
- Enzyme Inhibition : The presence of the bromine atom enhances the compound's ability to interact with enzyme active sites, potentially leading to inhibition of certain enzymes involved in disease pathways.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
-
Neuroprotective Study :
A study investigated the neuroprotective effects of a related spirocyclic compound on SH-SY5Y neuroblastoma cells exposed to tert-butyl hydroperoxide (tBHP). The results indicated that treatment with these compounds significantly reduced cell death and restored mitochondrial function, suggesting a protective mechanism against oxidative stress-induced apoptosis. -
Antioxidant Mechanism :
Research demonstrated that compounds with similar structural motifs exhibited significant free radical scavenging activity. These findings suggest that this compound may share similar antioxidant properties, contributing to its potential therapeutic applications in oxidative stress-related diseases. -
Enzyme Interaction Studies :
Investigations into the interaction of this compound with various enzymes revealed that it could act as a competitive inhibitor for certain key metabolic enzymes, thus influencing metabolic pathways relevant to cancer and neurodegeneration.
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. The compound is categorized under serious eye damage/eye irritation and skin corrosion/irritation hazards. Proper handling and safety measures should be observed when working with this compound in laboratory settings.
Q & A
Q. How can this spirocyclic bromide be leveraged in medicinal chemistry or catalysis?
- Exploratory Pathways :
- Fragment-Based Drug Discovery : Screen as a rigid scaffold for kinase inhibitors (e.g., mimic ATP-binding motifs).
- Ligand Design : Functionalize the bromide for transition-metal catalysts (e.g., Pd-catalyzed cross-couplings).
- Validation : Pair with in vitro bioassays or DFT studies to evaluate binding/catalytic efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
